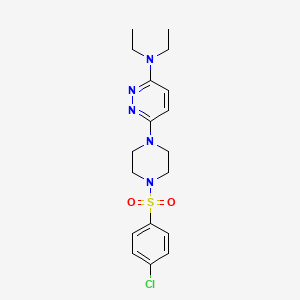

![molecular formula C26H24FNO5S B2885449 (3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-57-1](/img/structure/B2885449.png)

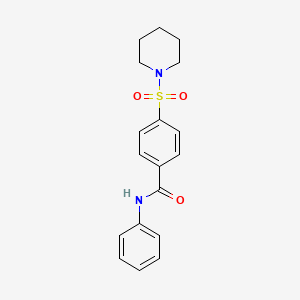

(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and various reagents . For instance, a related compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Compounds related to the one have been synthesized and tested for their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II), a crucial enzyme involved in various physiological processes. For instance, bromophenols derived from demethylated versions of such compounds demonstrated effective hCA II inhibitory activity, suggesting their potential utility in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antitumor Activity

Another research avenue explores the synthesis of derivatives for their selective cytotoxicity against tumorigenic cell lines. A specific derivative synthesized from a similar base structure exhibited promising results as a screening hit from small-molecule libraries, showcasing its potential as an anti-tumor agent (Hayakawa et al., 2004).

Selective O-demethylation

The bromination of similar compounds has led to the creation of new bromophenol derivatives via selective O-demethylation, a process that could be valuable in the synthesis of complex molecules for various pharmaceutical applications (Çetinkaya et al., 2011).

Synthesis of Xanthones and Related Products

Research into the oxidation reactions of related compounds has enabled the synthesis of xanthones and related products, compounds known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Johnson et al., 2010).

Anaerobic O-demethylations

The study of O-demethylase activity on similar compounds has expanded our understanding of the microbial degradation of methoxyaromatic compounds, potentially contributing to the development of new strategies for bioremediation and understanding microbial metabolism (Stupperich et al., 1996).

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)-[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO5S/c1-16(2)17-5-9-20(10-6-17)28-15-25(34(30,31)24-12-8-19(27)14-21(24)28)26(29)18-7-11-22(32-3)23(13-18)33-4/h5-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRODGDCOKXSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone](/img/structure/B2885378.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)

![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)